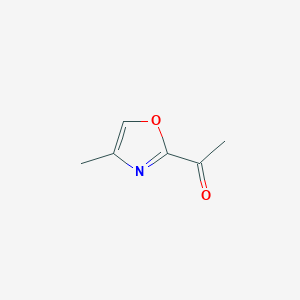![molecular formula C7H4ClNS B1590513 4-Chlorothieno[3,2-c]pyridine CAS No. 27685-94-5](/img/structure/B1590513.png)
4-Chlorothieno[3,2-c]pyridine
Übersicht
Beschreibung
4-Chlorothieno[3,2-c]pyridine is a chemical compound with the molecular formula C7H4ClNS . It is a yellow to brown solid and has a molecular weight of 169.63 .
Synthesis Analysis
The synthesis of 4-Chlorothieno[3,2-c]pyridine derivatives has been reported in the literature . The process involves the reaction of 3-bromo-4-chlorothieno[3,2-c]pyridine with cyclic amines, followed by a Suzuki reaction with boronic acids .Molecular Structure Analysis
The molecular structure of 4-Chlorothieno[3,2-c]pyridine consists of a thieno[3,2-c]pyridine core with a chlorine atom attached . The InChI code for this compound is 1S/C7H4ClNS/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H .Physical And Chemical Properties Analysis
4-Chlorothieno[3,2-c]pyridine is a solid compound with a melting point range of 97-102 °C . It has a molecular weight of 169.63 .Wissenschaftliche Forschungsanwendungen
4-Chlorothieno[3,2-c]pyridine: A Comprehensive Analysis of Scientific Research Applications
Pharmacology Treatment of Blood Glucose Disorders: 4-Chlorothieno[3,2-c]pyridine shows promise in the treatment of disorders involving elevated plasma blood glucose. This includes potential applications in the prevention and treatment of type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Chemical Synthesis Plant Growth Regulators: This compound is a key substance in the synthesis of plant growth regulators such as KT-30 (Forchlorfenuron), which promotes plant growth. It serves as an intermediate in the synthesis of various agrochemicals .
Biological Activity Nervous and Immune Systems: Related compounds like pyrrolo[3,4-c]pyridines have been found to have significant biological activities that can be used to treat diseases of the nervous and immune systems. This suggests potential research applications for 4-Chlorothieno[3,2-c]pyridine in these areas as well .
Antimicrobial Activity Antimycobacterial Applications: The compound’s structure is similar to other pyridines that have demonstrated antimycobacterial properties. This indicates a potential application for 4-Chlorothieno[3,2-c]pyridine in developing treatments against mycobacterial infections .
Antiviral Research Inhibiting Viral Replication: Given the antiviral activities found in related pyridine compounds, there is a possibility that 4-Chlorothieno[3,2-c]pyridine could be used in antiviral research to inhibit viral replication processes .
Oncology Antitumor Properties: The structural similarities with pyrrolo[3,4-c]pyridines, which have antitumor activities, suggest that 4-Chlorothieno[3,2-c]pyridine may also find application in oncology research for developing new antitumor agents .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chlorothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNS/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPFMOXMHVQFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1SC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90510885 | |
| Record name | 4-Chlorothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorothieno[3,2-c]pyridine | |
CAS RN |
27685-94-5 | |
| Record name | 4-Chlorothieno[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27685-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90510885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do substituents influence the fluorescence of thieno[3,2-c]pyridine derivatives?
A1: While the provided abstracts lack specific data, they highlight that the introduction of electron-donating and electron-withdrawing groups on the thieno[3,2-c]pyridine scaffold significantly affects their absorption and fluorescence properties [, , ]. This suggests that by tailoring the substituents, one can fine-tune the optical properties of these compounds for potential applications in materials science or as fluorescent probes.
Q2: What are the potential applications of thieno[3,2-c]pyridine derivatives in materials science?
A2: Although not directly mentioned, the manipulation of absorption and fluorescence properties through substituent effects [, , ] suggests these derivatives could be explored for applications such as:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














